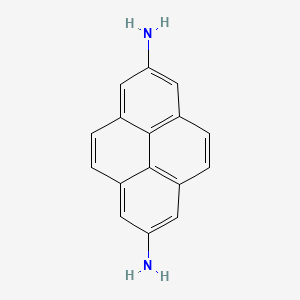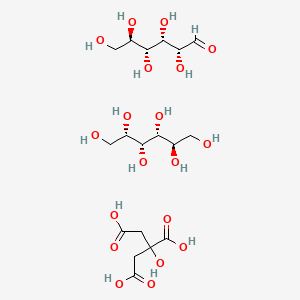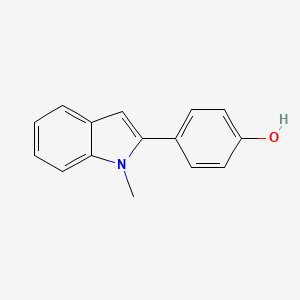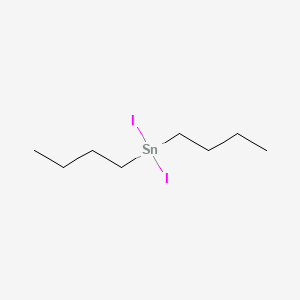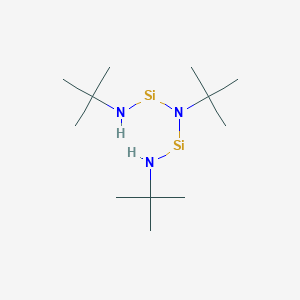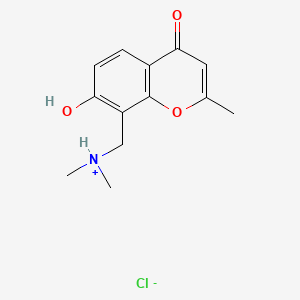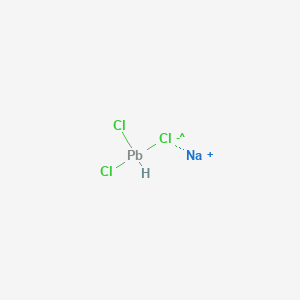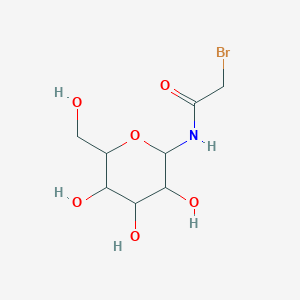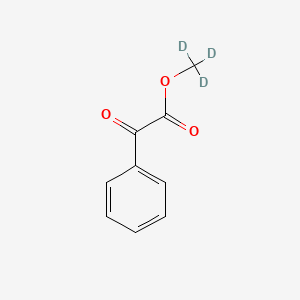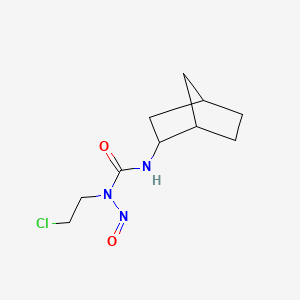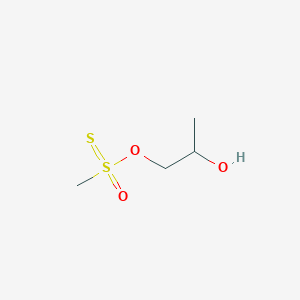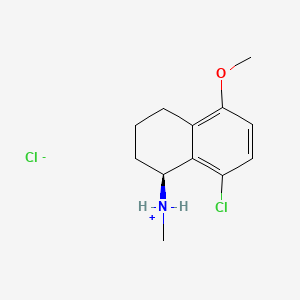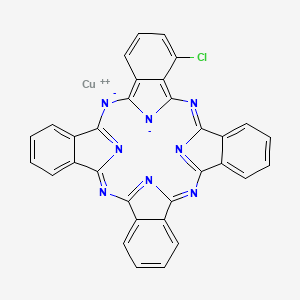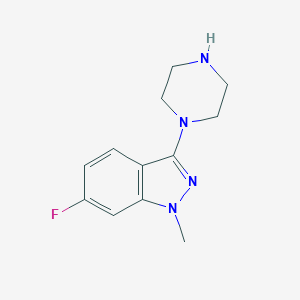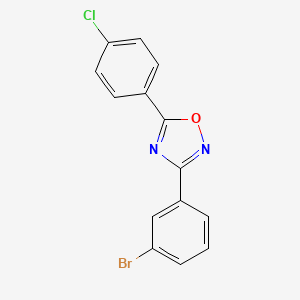
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of both bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then cyclizes to form the oxadiazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This unique arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
1003221-16-6 |
|---|---|
分子式 |
C14H8BrClN2O |
分子量 |
335.58 g/mol |
IUPAC名 |
3-(3-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-3-1-2-10(8-11)13-17-14(19-18-13)9-4-6-12(16)7-5-9/h1-8H |
InChIキー |
ITWDJQWXRPIVQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


